![molecular formula C20H17N5O B2735069 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 894064-13-2](/img/structure/B2735069.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired triazolopyridazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can significantly enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anxiolytic and Antiepileptic Properties
Research indicates that compounds similar to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide exhibit significant anxiolytic and antiepileptic effects. They have been shown to provide relief from anxiety and are effective in treating grand mal seizures. These compounds interact with the central nervous system (CNS) and demonstrate activity at non-toxic doses, making them potential candidates for therapeutic use in anxiety disorders and epilepsy treatment .
Sedative-Hypnotic Effects
In addition to their anxiolytic properties, these compounds also function as sedative-hypnotics and skeletal muscle relaxants. This broad spectrum of activity suggests that they could be useful in managing conditions requiring muscle relaxation or sedation .
Preclinical Studies
Preclinical studies have established the efficacy of compounds related to this compound in animal models. These studies typically measure parameters such as seizure threshold and anxiety-like behavior using standardized tests .
Clinical Implications
While extensive clinical trials are still needed to fully understand the therapeutic potential of this compound in humans, preliminary findings suggest that it could be beneficial for patients suffering from anxiety disorders and epilepsy. The safety profile observed in animal studies supports further investigation into its clinical applications .
Wirkmechanismus
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolopyridazines: Similar in structure but with different biological activities.
Imidazoles: Another class of heterocyclic compounds with diverse applications.
Trifluoromethylphenyl derivatives: Known for their antimicrobial properties.
Uniqueness
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide stands out due to its unique triazolopyridazine structure, which imparts specific biological activities not found in other similar compounds
Biologische Aktivität
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, anxiolytic effects, and mechanisms of action.
Structural Overview
The compound consists of a triazolo-pyridazine core linked to a phenyl group and an m-tolyl acetamide moiety. Its molecular formula is C15H15N5O, indicating the presence of nitrogen-rich heterocycles that often correlate with bioactivity.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to the triazolo-pyridazine scaffold. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines demonstrated moderate to potent antiproliferative activities against various cancer cell lines. The compound 4q from this series exhibited IC50 values ranging from 0.008 to 0.014 µM against A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines, indicating strong cytotoxicity comparable to established chemotherapeutics like CA-4 .
The mechanism of action was linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis . This suggests that this compound may exhibit similar mechanisms due to its structural analogies.
Anxiolytic and Sedative Effects
Research indicates that derivatives of this compound class possess anxiolytic and sedative-hypnotic properties. For example, related compounds have been shown to act as effective anxiolytics and skeletal muscle relaxants . The presence of the triazole moiety is often associated with such effects due to its ability to modulate neurotransmitter systems.
Table: Summary of Biological Activities
Compound | Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|---|
4q | Anticancer | A549 | 0.008 | Inhibition of tubulin polymerization |
4q | Anticancer | SGC-7901 | 0.014 | Disruption of microtubule dynamics |
4q | Anticancer | HT-1080 | 0.012 | Inhibition of cell cycle progression |
Various | Anxiolytic | Animal Models | N/A | Modulation of GABAergic activity |
Mechanism Insights
The biological activity of this compound can be attributed to several key mechanisms:
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .
- Neurotransmitter Modulation : The anxiolytic properties are likely mediated through interactions with GABA receptors or other neurotransmitter systems .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl or triazole rings can significantly alter biological activity, highlighting the importance of molecular design in drug development .
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-4-2-5-15(10-14)11-20(26)22-17-7-3-6-16(12-17)18-8-9-19-23-21-13-25(19)24-18/h2-10,12-13H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSPFFIBICIQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.